molecular formula C29H40Cl3FN4O2 B605901 B07 hydrochloride CAS No. 1260629-43-3

B07 hydrochloride

Cat. No. B605901
M. Wt: 602.01
InChI Key: DPGDWQZODLFWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

B07 hydrochloride is a CCR5 antagonist-based HIV-1 entry inhibitor.

Scientific Research Applications

HIV-1 Entry Inhibition

B07 hydrochloride has been identified as a potent inhibitor of HIV-1 entry. A study by (Dong et al., 2012) demonstrated that B07 hydrochloride, a N-(4-Fluoro-benzyl)piperazine analog, exhibits anti-HIV-1 activities at nanomolar levels, similar to TAK-220 hydrochloride. Its superior water solubility and oral bioavailability make it a promising candidate for developing new anti-HIV therapies.

Spermicidal and Contraceptive Potential

B07 hydrochloride also shows potential in contraception and prevention of HIV sexual transmission due to its spermicidal activity. The research by (Yang et al., 2018) found that B07 inhibits sperm motility and exhibits contraceptive efficacy in rabbits. The safety profile of B07 in vivo was evaluated and found to be within the clinically acceptable range, suggesting its development potential as a microbicidal spermicide.

Metabolism and Toxicity Studies

Further research into the metabolism and toxicity of compounds similar to B07 hydrochloride, such as bendamustine hydrochloride, provides insights into the metabolic pathways and cytotoxic effects of these compounds. The study by (Teichert et al., 2007) on bendamustine hydrochloride in human liver microsomes and cancer patients revealed significant insights into the drug's metabolism and its effects, which could be relevant for understanding B07 hydrochloride's pharmacokinetics.

properties

CAS RN

1260629-43-3

Product Name

B07 hydrochloride

Molecular Formula

C29H40Cl3FN4O2

Molecular Weight

602.01

IUPAC Name

1-Acetyl-N-(3-chloro-4-methylphenyl)-N-[3-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]propyl]-4-piperidinecarboxamide Dihydrochloride

InChI

InChI=1S/C29H38ClFN4O2.2ClH/c1-22-4-9-27(20-28(22)30)35(29(37)25-10-14-34(15-11-25)23(2)36)13-3-12-32-16-18-33(19-17-32)21-24-5-7-26(31)8-6-24;;/h4-9,20,25H,3,10-19,21H2,1-2H3;2*1H

InChI Key

DPGDWQZODLFWID-UHFFFAOYSA-N

SMILES

O=C(C1CCN(C(C)=O)CC1)N(C2=CC=C(C)C(Cl)=C2)CCCN3CCN(CC4=CC=C(F)C=C4)CC3.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

B07 hydrochloride;  B-07 hydrochloride;  B 07 hydrochloride;  B07 HCl;  B-07 HCl;  B 07 HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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